2-(6-methyl-1H-indol-3-yl)acetic acid

Description

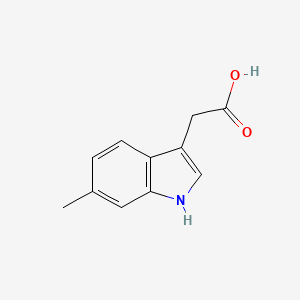

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-2-3-9-8(5-11(13)14)6-12-10(9)4-7/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSUWPYDQJPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626123 | |

| Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52531-20-1 | |

| Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(6-methyl-1H-indol-3-yl)acetic acid: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide on 2-(6-methyl-1H-indol-3-yl)acetic acid, a methylated analog of the principal plant auxin, indole-3-acetic acid (IAA). The guide is intended for researchers, scientists, and professionals in drug development. It details robust synthetic methodologies, focusing on the Fischer indole and Japp-Klingemann reactions, and provides a comprehensive overview of the compound's physicochemical properties. Furthermore, it explores its biological significance, particularly its role as an auxin analog and its potential in pharmacological research. This guide synthesizes established scientific principles with practical, field-proven insights to serve as an authoritative resource for the scientific community.

Introduction

The indole-3-acetic acid (IAA) scaffold is a cornerstone in both biology and medicinal chemistry. As the most abundant naturally occurring plant hormone of the auxin class, IAA is integral to numerous developmental processes, including cell elongation and division, tissue differentiation, and responses to light and gravity.[1][2] The inherent biological activity of the indole nucleus has also made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of therapeutic effects.

The introduction of a methyl group at the C6 position of the indole ring, yielding this compound, subtly alters the molecule's electronic and steric properties. This modification can significantly influence its interaction with biological targets, potentially modulating its potency, selectivity, and metabolic stability compared to the parent IAA. Understanding the synthesis and properties of this specific analog is crucial for its application in agrochemical research and as a building block for novel therapeutic agents.

Synthetic Methodologies

The construction of the this compound molecule is most reliably achieved through classic indole ring-forming reactions. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements. The Fischer indole synthesis is a direct and powerful method for this purpose.[3]

Featured Synthesis: The Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used reaction that produces indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[4] For the target molecule, this involves the reaction of 4-methylphenylhydrazine with a suitable four-carbon keto-acid or its ester equivalent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3][6]

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction, and the choice of catalyst can significantly impact yield and purity.[7][8]

Experimental Workflow: Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of the target molecule.

Alternative Route: The Japp-Klingemann Reaction

An alternative and often complementary approach involves the Japp-Klingemann reaction to first synthesize the required hydrazone intermediate.[9] This reaction couples an aryl diazonium salt (derived from 4-methylaniline) with a β-keto-ester (like diethyl 2-oxoglutarate).[10] The resulting hydrazone can then be isolated, purified, and subsequently cyclized under acidic conditions as per the Fischer synthesis.[11] This two-step approach to the intermediate can sometimes offer better control and higher purity, which is advantageous when a cleaner cyclization is required.[9][11]

Detailed Synthetic Protocol (Fischer Indole Synthesis)

-

Step 1: Hydrazone Formation and Cyclization.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine hydrochloride and an equimolar amount of diethyl 2-oxoglutarate in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The reaction mixture is then concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diester, diethyl 2-(6-methyl-1H-indol-3-yl)acetate. This intermediate may be purified by column chromatography on silica gel.

-

-

Step 2: Saponification and Acidification.

-

Dissolve the purified diester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for several hours to facilitate the complete hydrolysis of the ester groups.[11]

-

After cooling, remove the ethanol under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the product precipitates completely.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

-

Physicochemical Properties

Accurate characterization of this compound is essential for its use in research and development. The following tables summarize its key physical and chemical properties.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [12] |

| Appearance | Off-white to tan crystalline powder[12][13] |

| Melting Point | Typically in the range of 150-160 °C; varies with purity. A similar analog, 5-methylindole-3-acetic acid, melts at 150-158 °C.[12] |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble to sparingly soluble.[13] |

| Methanol | Soluble.[14] |

| Ethanol | Soluble.[13] |

| DMSO | Soluble.[13] |

| Chloroform | Sparingly soluble.[13] |

Spectroscopic Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetic acid side chain, the methyl group protons, and the acidic proton. The aromatic protons will appear in the downfield region (typically δ 6.8-7.5 ppm). The N-H proton of the indole ring will appear as a broad singlet further downfield (δ ~8.0-8.5 ppm). The methylene protons (-CH₂-) will be a singlet around δ 3.7 ppm, and the methyl group (-CH₃) protons will be a singlet around δ 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~175 ppm), the aromatic carbons of the indole ring (~100-140 ppm), the methylene carbon (~31 ppm), and the methyl carbon (~21 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 189). A common fragmentation pattern for indole-3-acetic acids is the loss of the carboxylic acid group, leading to a prominent fragment ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

Biological Activity and Potential Applications

Auxin-like Activity

As a close structural analog of IAA, this compound is expected to exhibit auxin-like activity, influencing plant growth and development.[12] Auxins primarily function by binding to specific receptor proteins (like TIR1/AFB) within the plant cell nucleus. This binding event initiates a signaling cascade that leads to changes in gene expression, ultimately controlling processes like cell elongation and root development. The 6-methyl substitution may alter the binding affinity for these receptors, potentially making it a more potent, less potent, or more selective auxin agonist compared to IAA.

Diagram: Simplified Auxin Signaling Pathway

Caption: A simplified model of the auxin signaling pathway.

Applications in Drug Development and Research

The indole scaffold is a common feature in many pharmacologically active compounds. While the primary role of methylated IAA analogs is often studied in the context of plant biology, they also serve as valuable starting points or fragments in medicinal chemistry.[15] For example, indole-3-acetic acid derivatives are being investigated for anti-inflammatory, analgesic, and antimicrobial properties.[12][15] The 6-methyl substitution provides a handle for further chemical modification and can influence the compound's lipophilicity and metabolic profile, which are key parameters in drug design.

Safety and Handling

Indole acetic acid derivatives should be handled with care in a laboratory setting.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8][16] It is sensitive to light and strong oxidizing agents.[13]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a significant derivative of the natural auxin IAA. Its synthesis is well-established through classic organic reactions like the Fischer indole synthesis, providing a reliable supply for research purposes. The methyl group at the 6-position influences its physicochemical and biological properties, making it a valuable tool for studying auxin signaling pathways and a potential scaffold for the development of new agrochemicals and pharmaceuticals. Further investigation into its specific biological targets and mechanism of action will continue to illuminate its role in both plant physiology and medicinal chemistry.

References

- 1. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. Japp–Klingemann reaction - Wikiwand [wikiwand.com]

- 10. Japp-Klingemann_reaction [chemeurope.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 14. 吲哚-3-乙酸甲酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 16. jabonline.in [jabonline.in]

2-(6-methyl-1H-indol-3-yl)acetic acid biological activity

An In-Depth Technical Guide to the Biological Activity of 2-(6-methyl-1H-indol-3-yl)acetic acid

Abstract

This compound is a synthetic derivative of indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin plant hormone. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The strategic placement of a methyl group at the 6-position of the indole ring modifies the parent molecule's physicochemical properties, potentially enhancing its therapeutic bioactivities. This guide synthesizes the current understanding of this compound's biological activities, focusing on its potential as an anticancer and anti-inflammatory agent. We will explore its proposed mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its function.

Introduction: The Indole Acetic Acid Scaffold

Indole-3-acetic acid (IAA) is fundamental to plant biology, orchestrating processes from cell division and elongation to fruit development.[3] Beyond its botanical significance, the IAA scaffold has garnered substantial interest in therapeutic development. The indole ring system is a key component in a wide array of biologically active compounds, and its derivatives have been explored for various pharmacological applications, including anticancer, anti-inflammatory, and antioxidant effects.[1][4]

The addition of substituents to the indole ring, such as the methyl group in this compound, is a classic medicinal chemistry strategy to modulate activity. Such modifications can influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby altering its interaction with biological targets and its overall pharmacokinetic and pharmacodynamic profile. This document provides a detailed examination of the biological landscape of this specific methylated IAA derivative.

Synthesis of this compound

The synthesis of indole-3-acetic acid derivatives is well-established, with the Fischer indole synthesis being a cornerstone method.[5] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. For this compound, a common approach would involve the condensation of 4-methylphenylhydrazine with a suitable carbonyl compound, such as a γ-keto acid or its ester, to form the corresponding hydrazone, which is then cyclized under acidic conditions.

Caption: Conceptual workflow for the synthesis of this compound.

Core Biological Activities and Mechanisms of Action

While research specifically on the 6-methyl derivative is less abundant than on its parent compound, significant insights can be drawn from the extensive literature on substituted indole-3-acetic acids.

Anticancer Activity: Oxidative Activation as a Therapeutic Strategy

A promising therapeutic application for IAA derivatives lies in enzyme-prodrug cancer therapy.[6][7] IAA itself is relatively non-toxic but can be oxidized by the plant enzyme horseradish peroxidase (HRP) into cytotoxic species.[7] This forms the basis of a targeted cancer therapy strategy where HRP is delivered specifically to tumor cells (e.g., via antibody conjugates), followed by systemic administration of the non-toxic IAA prodrug.

Proposed Mechanism: The HRP-catalyzed oxidation of IAA derivatives generates free radical species. These highly reactive intermediates, including the skatole radical, can induce oxidative stress, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis in cancer cells.[7][8]

Halogenated IAA derivatives have been shown to be particularly potent in this system.[6] While the 6-methyl derivative has not been as extensively studied in this context, the electron-donating nature of the methyl group could influence the rate of oxidative activation and the stability of the resulting radical species, thereby modulating its cytotoxic potential.

Caption: Proposed mechanism for HRP-mediated anticancer activity of IAA derivatives.

Anti-inflammatory and Antioxidant Effects

The parent compound, IAA, has demonstrated significant anti-inflammatory and antioxidant properties.[9][10] It can attenuate the inflammatory response induced by lipopolysaccharides (LPS) in macrophages by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[9]

Key Mechanisms:

-

Heme Oxygenase-1 (HO-1) Induction: IAA upregulates the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant functions. This effect appears to be crucial for its ability to suppress cytokine production.[9][10]

-

NF-κB Pathway Inhibition: IAA can mitigate the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of many inflammatory genes.[9]

-

Direct Radical Scavenging: IAA and its derivatives can directly neutralize free radicals, such as reactive oxygen species (ROS) and nitric oxide (NO), thereby reducing oxidative stress which is a hallmark of chronic inflammation.[9][10]

The 6-methyl derivative is expected to share these properties. The methyl group may enhance its antioxidant capacity by stabilizing radical intermediates.

References

- 1. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

- 9. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(6-methyl-1H-indol-3-yl)acetic acid

Introduction

Indole-3-acetic acid (IAA) is a pivotal phytohormone of the auxin class, orchestrating a vast array of physiological and developmental processes in plants, from cell elongation and division to organogenesis and tropic responses[1][2]. The precise regulation of auxin signaling is critical for plant viability and adaptation. Synthetic auxin analogs are invaluable tools in agriculture and research, offering modified stability, transportability, and activity spectra. This guide provides a comprehensive technical overview of the putative mechanism of action of a synthetic auxin analog, 2-(6-methyl-1H-indol-3-yl)acetic acid (hereafter referred to as 6-Me-IAA).

While direct experimental data on 6-Me-IAA is limited in publicly accessible literature, its structural similarity to IAA allows for a robust, hypothesis-driven exploration of its mechanism. This document will first detail the canonical auxin signaling pathway and then extrapolate the likely effects of the 6-methyl substitution on key molecular interactions. Furthermore, we will provide detailed experimental protocols for the validation of these hypotheses, designed for researchers, scientists, and drug development professionals in the plant science field.

The Core Machinery of Auxin Signaling: A Primer

The established mechanism of auxin action revolves around a sophisticated protein degradation-based signaling cascade. This pathway is initiated by the binding of auxin to its co-receptors, leading to the transcriptional regulation of a large number of genes.

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by forming heterodimers with Auxin Response Factors (ARFs), thereby inhibiting the expression of auxin-responsive genes[3][4]. The core of auxin perception lies in the formation of a co-receptor complex between a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Aux/IAA protein, a process that is stabilized by the presence of auxin[5][6][7]. This auxin-mediated stabilization of the TIR1/AFB-Aux/IAA interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome[5][8]. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to modulate the expression of auxin-responsive genes[6].

The specificity and strength of the auxin response are determined by the combinatorial interactions between the various members of the TIR1/AFB, Aux/IAA, and ARF protein families, as well as by the specific chemical properties of the auxin analog[5][9].

Hypothesized Mechanism of Action of this compound

The addition of a methyl group at the 6th position of the indole ring of IAA is anticipated to modulate its biological activity through several key mechanisms:

-

Altered Receptor Binding Affinity: The methyl group, being a small, lipophilic moiety, can influence the binding of the molecule within the auxin-binding pocket of the TIR1/AFB co-receptor. This could either enhance or slightly decrease the binding affinity depending on the steric and electronic interactions within the pocket. A higher affinity would lead to a more potent auxin response at lower concentrations.

-

Modified Interaction with Aux/IAA Repressors: The stability of the ternary complex (TIR1/AFB-auxin-Aux/IAA) is a critical determinant of the downstream signaling strength[5]. The 6-methyl group could influence the conformation of the bound auxin, thereby altering the interaction surface with the Aux/IAA protein and potentially leading to selective degradation of specific Aux/IAA family members.

-

Enhanced Metabolic Stability: The indole ring of IAA is susceptible to oxidative degradation, a primary mechanism for auxin inactivation[7][10]. The 6-methyl group may sterically hinder the enzymatic oxidation of the indole ring, leading to a longer biological half-life of 6-Me-IAA within the plant tissues compared to IAA. This would result in a more sustained auxin response.

-

Impact on Cellular Transport: Auxin is actively transported throughout the plant via a sophisticated system of influx and efflux carriers, known as polar auxin transport[11][12]. The methylation of the indole ring could affect the recognition and transport of 6-Me-IAA by these carriers, potentially altering its distribution within the plant and leading to distinct physiological outcomes.

The following diagram illustrates the hypothesized signaling pathway for 6-Me-IAA, drawing parallels with the canonical IAA pathway.

Experimental Protocols for Mechanistic Characterization

To empirically determine the mechanism of action of 6-Me-IAA, a series of well-established assays should be performed. The following protocols provide a detailed, step-by-step guide for these key experiments.

In Vitro Auxin Receptor Binding Assay

This assay quantifies the binding affinity of 6-Me-IAA to the TIR1/AFB auxin co-receptor complex. A competitive binding assay using a radiolabeled or fluorescently tagged standard auxin is a robust method.

Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) and a specific Aux/IAA protein fragment (containing the degron motif) from a suitable expression system (e.g., E. coli or insect cells).

-

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled 6-Me-IAA and a standard auxin (e.g., IAA).

-

In a microplate, combine the purified TIR1/AFB and Aux/IAA proteins with a constant, low concentration of radiolabeled auxin (e.g., [3H]-IAA).

-

Add the different concentrations of unlabeled 6-Me-IAA or IAA to the wells.

-

-

Incubation and Separation:

-

Quantification and Data Analysis:

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Plot the percentage of bound radiolabeled auxin against the concentration of the unlabeled competitor.

-

Determine the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) for both 6-Me-IAA and IAA. A lower IC50 value indicates a higher binding affinity.

-

Expected Data Presentation:

| Compound | IC50 (nM) |

| IAA (control) | Value |

| 6-Me-IAA | Value |

Aux/IAA Protein Degradation Assay

This in vivo assay assesses the ability of 6-Me-IAA to induce the degradation of Aux/IAA repressor proteins.

Methodology:

-

Plant Material:

-

Treatment:

-

Treat the transgenic seedlings with a range of concentrations of 6-Me-IAA or IAA (as a positive control). Include a mock treatment (solvent only) as a negative control.

-

-

Quantification of Reporter Signal:

-

At various time points after treatment, measure the luminescence (for LUC) or fluorescence (for VENUS) of the seedlings using a plate reader or a suitable imaging system.

-

-

Data Analysis:

-

A decrease in the reporter signal indicates the degradation of the Aux/IAA fusion protein.

-

Plot the reporter signal as a function of time for each treatment.

-

Calculate the rate of degradation for each concentration of 6-Me-IAA and IAA.

-

References

- 1. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance | MDPI [mdpi.com]

- 3. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Aux/IAA proteins is essential for normal auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A saturable site responsible for polar transport of indole-3-acetic acid in sections of maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transport of the two natural auxins, indole-3-butyric acid and indole-3-acetic acid, in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of 2-(6-methyl-1H-indol-3-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Characterization

2-(6-methyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[3] Given that subtle changes in substitution on the indole ring can dramatically alter biological activity, the unambiguous structural confirmation of any new analogue, such as the 6-methyl derivative, is a critical prerequisite for any meaningful biological or pharmacological investigation.

This guide provides a comprehensive, field-proven strategy for the complete structural elucidation of this compound. We move beyond a simple checklist of techniques, instead focusing on an integrated, self-validating workflow where each analytical step provides complementary data that, when combined, builds an unassailable structural proof. The causality behind experimental choices, from solvent selection to the deployment of advanced 2D NMR experiments, is explained to empower researchers in their own analytical campaigns.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The modern approach to structural elucidation of a small molecule relies not on a single technique, but on the synergistic application of multiple spectroscopic methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of nuclear magnetic resonance experiments reveals the precise atomic connectivity.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the foundational first step. Its primary purpose is to provide a highly accurate mass measurement, from which the elemental formula can be definitively determined. Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing fragmentation and preserving the molecular ion.

Expected Data

For C₁₁H₁₁NO₂, the expected exact mass is 189.07898 Da.

-

Positive Ion Mode ([M+H]⁺): 190.08627 m/z

-

Negative Ion Mode ([M-H]⁻): 188.07173 m/z

The fragmentation pattern provides corroborating evidence for the structure. Key expected fragments for indole-3-acetic acid derivatives include the loss of the carboxyl group and cleavage of the side chain.[4][5]

| Observed m/z (Tentative) | Fragment Lost | Structure of Fragment Ion |

| 130.0651 | -CH₂COOH | Skatole-like cation (methyl group on indole ring) |

| 144.0813 | -COOH | Ion resulting from loss of carboxylic acid group |

Experimental Protocol: ESI-QTOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize information and confirm the molecular ion.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass calculated for C₁₁H₁₁NO₂. The mass error should be below 5 ppm. Analyze the MS/MS fragmentation spectrum for characteristic losses.

Trustworthiness: Obtaining the correct molecular formula with low ppm error provides a rigid constraint for all subsequent spectroscopic analysis. It validates the elemental composition that the NMR and IR data will need to satisfy.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR confirms the presence of the indole N-H, the carboxylic acid O-H and C=O, and the aromatic ring system.

Expected Data

The spectrum is expected to show characteristic absorption bands for the key functional groups.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid O-H |

| ~1700 | C=O Stretch | Carboxylic Acid C=O |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the expected functional groups.

Trustworthiness: The presence of the broad O-H and sharp C=O bands around 3000 cm⁻¹ and 1700 cm⁻¹, respectively, provides definitive proof of the carboxylic acid moiety, while the N-H stretch confirms the indole core. This data complements the molecular formula from MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for structural elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For a substituted indole, a full suite of 1D and 2D NMR experiments is not just recommended; it is essential for unambiguous isomer determination. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as the acidic carboxylic acid proton and the indole N-H proton are readily observable and do not exchange away as they might in methanol-d₄ or D₂O.[8]

¹H NMR: Proton Environments

The ¹H NMR spectrum provides the first detailed look at the molecule's proton framework. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key pieces of information.

Expected Data (in DMSO-d₆, ~500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad s | 1H | H -OOC- | Carboxylic acid proton, deshielded, often broad. |

| ~10.8 | broad s | 1H | N-H | Indole N-H proton, deshielded by heteroatom. |

| ~7.4 | s | 1H | H-4 | Singlet due to lack of ortho coupling. |

| ~7.2 | d | 1H | H-2 | Doublet or broad singlet, coupled to N-H. |

| ~7.15 | d | 1H | H-7 | Doublet, ortho-coupled to H-5. |

| ~6.8 | dd | 1H | H-5 | Doublet of doublets, ortho-coupled to H-7, meta-coupled to H-4. |

| ~3.6 | s | 2H | -CH₂ -COOH | Methylene protons adjacent to C=O and indole ring, singlet. |

| ~2.35 | s | 3H | -CH₃ | Aromatic methyl group, singlet. |

Note: Predicted shifts are based on data for 6-methylindole and indole-3-acetic acid.[9]

¹³C NMR: The Carbon Skeleton

The ¹³C{¹H} NMR spectrum reveals all unique carbon atoms in the molecule.

Expected Data (in DMSO-d₆, ~125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C =O | Carboxylic acid carbonyl, highly deshielded. |

| ~136 | C-7a | Indole bridgehead carbon. |

| ~130 | C-6 | Aromatic carbon bearing the methyl group. |

| ~128 | C-3a | Indole bridgehead carbon. |

| ~124 | C-2 | Indole C2, adjacent to nitrogen. |

| ~122 | C-4 | Aromatic CH. |

| ~119 | C-5 | Aromatic CH. |

| ~111 | C-7 | Aromatic CH. |

| ~108 | C-3 | Carbon bearing the acetic acid side chain. |

| ~31 | -C H₂- | Methylene carbon. |

| ~21 | -C H₃ | Methyl carbon. |

Note: Predicted shifts are based on data for methylindoles.[10]

2D NMR: Assembling the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they connect. For confirming the 6-methyl and 3-acetic acid substitution pattern, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

Confirming C3-Substitution: A correlation from the methylene protons (~3.6 ppm) to the indole C2 (~124 ppm) and C3a (~128 ppm) carbons proves the attachment of the side chain at the C3 position.

-

Confirming C6-Substitution: A correlation from the methyl protons (~2.35 ppm) to the indole C5 (~119 ppm) and C7 (~111 ppm) carbons unambiguously places the methyl group at the C6 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

1D Spectra Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} spectrum.

-

2D Spectra Acquisition: Acquire the following 2D experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems (e.g., coupling between H-4, H-5, and H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Analysis:

-

Assign all signals in the ¹H and ¹³C spectra using the combination of chemical shifts, multiplicities, and integrations.

-

Use the HSQC spectrum to definitively link proton and carbon assignments.

-

Use the COSY spectrum to trace the connectivity of the aromatic protons on the benzene portion of the indole ring.

-

Critically, use the HMBC correlations as described above to provide the final, unambiguous proof of the substitution pattern, distinguishing the target molecule from other possible isomers (e.g., 4-methyl, 5-methyl, or 7-methyl derivatives).

-

Trustworthiness: The complete, self-consistent assignment of all NMR data, particularly the key long-range HMBC correlations, provides an unassailable, high-resolution map of the molecule. This serves as the final and most definitive piece of structural proof.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By starting with the molecular formula from high-resolution mass spectrometry, confirming functional groups with infrared spectroscopy, and then meticulously mapping the atomic framework with a full suite of 1D and 2D NMR experiments, a researcher can achieve an unambiguous and self-validating structural assignment. This rigorous approach ensures the foundational integrity of the material, which is paramount for its subsequent application in research, drug discovery, and development.

References

- 1. youtube.com [youtube.com]

- 2. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massbank.eu [massbank.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. 6-Methylindole(3420-02-8) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(6-methyl-1H-indol-3-yl)acetic acid

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize the molecular structure of 2-(6-methyl-1H-indol-3-yl)acetic acid. As a derivative of the critical plant auxin, indole-3-acetic acid (IAA)[1], this compound is of significant interest to researchers in agrochemistry, pharmacology, and synthetic chemistry. This document serves as a practical reference for scientists and drug development professionals, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Structural Verification

This compound (6-methyl-IAA) belongs to the auxin class of phytohormones, which are central to plant growth and development. Its structure consists of an indole ring system, substituted with a methyl group at the 6-position and an acetic acid moiety at the 3-position. The precise placement of these functional groups is critical to the molecule's biological activity. In any research or development context, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the empirical evidence required to verify molecular identity, purity, and structural integrity. This guide details the expected spectroscopic signatures of 6-methyl-IAA, providing a foundational dataset for its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their immediate chemical environment. For 6-methyl-IAA, ¹H and ¹³C NMR are indispensable for confirming the connectivity of its atoms.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-1 (Indole N-H) | ~10.8 - 11.0 | br s | - | 1H |

| H-7 | ~7.4 | d | J ≈ 8.0 | 1H |

| H-5 | ~7.2 | s | - | 1H |

| H-2 | ~7.1 | d | J ≈ 2.5 | 1H |

| H-4 | ~6.8 | d | J ≈ 8.0 | 1H |

| H-8 (CH₂) | ~3.6 | s | - | 2H |

| H-9 (CH₃) | ~2.4 | s | - | 3H |

| COOH | ~12.0 | br s | - | 1H |

Interpretation:

-

Indole N-H (~10.9 ppm): This proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen.

-

Aromatic Protons (6.8-7.4 ppm): The protons on the benzene portion of the indole ring appear in the aromatic region. H-7 is a doublet due to coupling with H-4. H-5 appears as a singlet because it lacks adjacent protons for coupling. H-4 is a doublet, coupled to H-7. The C2-proton (H-2) is a characteristic singlet or narrow doublet in 3-substituted indoles.

-

Methylene Protons (H-8, ~3.6 ppm): The two protons of the acetic acid side chain are chemically equivalent and thus appear as a sharp singlet.

-

Methyl Protons (H-9, ~2.4 ppm): The three protons of the methyl group at the C6 position are also equivalent, giving rise to a singlet.

-

Carboxylic Acid Proton (~12.0 ppm): This highly deshielded proton is often broad and may exchange with trace water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Carboxyl) | ~173 |

| C-7a | ~137 |

| C-6 | ~131 |

| C-3a | ~127 |

| C-2 | ~124 |

| C-5 | ~121 |

| C-4 | ~119 |

| C-7 | ~111 |

| C-3 | ~107 |

| CH₂ (Methylene) | ~31 |

| CH₃ (Methyl) | ~21 |

Interpretation: The carbon signals are assigned based on established chemical shifts for indole systems[3]. The carboxyl carbon (C=O) is the most deshielded. The quaternary carbons (C-3, C-3a, C-6, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic methylene and methyl carbons appear at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity. The inclusion of an internal standard with a known concentration allows for quantitative analysis if required.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is excellent for indole-containing carboxylic acids as it solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons.

-

Internal Standard: Add a known quantity of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Record standard ¹H and ¹³C spectra. Additionally, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to definitively assign proton-proton and proton-carbon correlations, respectively.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

NMR Analysis Workflow

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its natural vibrational modes.

Predicted IR Spectral Data

The IR spectrum of 6-methyl-IAA will exhibit characteristic absorption bands corresponding to its indole and carboxylic acid functionalities. The data presented here is based on well-documented spectra of indole-3-acetic acid[4][5][6][7].

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~3400 | N-H (Indole) | Stretch | Medium |

| 3300-2500 | O-H (Carboxylic Acid) | Stretch (H-bonded) | Broad, Strong |

| ~2920 | C-H (Methyl/Methylene) | Stretch | Medium |

| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong, Sharp |

| ~1600-1450 | C=C (Aromatic) | Stretch | Medium |

| ~1420 | O-H | Bend | Medium |

| ~1220 | C-O | Stretch | Strong |

Interpretation:

-

N-H Stretch (~3400 cm⁻¹): A sharp to medium peak characteristic of the indole N-H group.

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. This is often one of the most recognizable features in the spectrum.

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid. Its position confirms the presence of the acid functionality.

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): Multiple sharp bands in this region confirm the presence of the aromatic indole ring.

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

IR Analysis Workflow

Caption: A streamlined workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For quantitative studies, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed[8][9][10].

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₁₁NO₂.

-

Molecular Weight: 189.21 g/mol

-

Monoisotopic Mass: 189.07898 Da[11]

In a typical Electron Ionization (EI) mass spectrum, the parent molecule will lose an electron to form the molecular ion (M⁺•). This ion can then undergo fragmentation.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion/Fragment | Description |

| 189 | [C₁₁H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 130 | [C₉H₈N]⁺ | Loss of carboxymethyl radical (•CH₂COOH). This forms the stable 6-methyl-quinolinium cation, a highly characteristic fragment for 3-substituted indoles[12][13]. |

Interpretation: The most crucial piece of information is the molecular ion peak at m/z 189, which confirms the molecular formula. The base peak (most intense peak) is expected to be at m/z 130. This fragmentation pattern arises from the facile cleavage of the bond between the indole ring and the acetic acid side chain, a process well-documented for IAA and its derivatives[12][14]. The stability of the resulting quinolinium-type cation drives this fragmentation, making it a reliable diagnostic peak.

Experimental Protocol for LC-MS Data Acquisition

This protocol outlines a general procedure for analyzing the compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as methanol/water.

-

Chromatography: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from any impurities.

-

Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 190.08626)[11] or the deprotonated molecule [M-H]⁻ (m/z 188.07170)[11], preserving the molecular ion.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are measured.

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, while the mass spectrum confirms its molecular weight. Tandem MS (MS/MS) can be used to induce and analyze fragmentation for further structural confirmation.

Mass Spectrometry Analysis Workflow

Caption: A typical workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive atomic connectivity, IR spectroscopy confirms the presence of key functional groups (indole N-H, carboxylic acid O-H and C=O), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The predicted data and protocols outlined in this guide establish a robust analytical framework for researchers, ensuring the confident identification and quality assessment of this important indole derivative in any scientific or developmental endeavor.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. 6-Methylindole(3420-02-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indole-3-acetic acid(87-51-4) IR Spectrum [chemicalbook.com]

- 6. Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indoleacetic acid [webbook.nist.gov]

- 8. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of the 6-Methyl Group in Indole-3-Acetic Acid Activity

Abstract

Indole-3-acetic acid (IAA) is the principal native auxin governing myriad aspects of plant growth and development. Its biological activity is intimately tied to its molecular structure, capable of being profoundly altered by subtle chemical modifications. This guide delves into the specific role of a methyl group substitution at the 6-position of the indole ring. While direct, comprehensive studies on 6-methyl-IAA are not abundant, we can infer its function by synthesizing principles of auxin structure-activity relationships (SAR), examining the impact of other substitutions at this position, and contrasting ring methylation with the more extensively studied carboxyl-group methylation. This analysis provides a framework for understanding how the 6-methyl group likely modulates physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, the physiological potency of the auxin molecule.

The Canonical Auxin Signaling Pathway: A Foundation for Understanding Activity

To appreciate the impact of any structural modification to IAA, one must first understand its mechanism of action. The primary auxin signaling cascade is a masterpiece of regulated protein degradation. At its core is a co-receptor complex formed by an F-box protein, typically TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and a member of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors.

In the absence of auxin, Aux/IAA proteins bind to AUXIN RESPONSE FACTORs (ARFs) , transcription factors that are themselves bound to auxin-responsive elements in the promoters of target genes. This interaction represses gene transcription. The arrival of IAA acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif within Domain II of the Aux/IAA protein. This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates the ARF, allowing it to activate or repress the transcription of auxin-responsive genes, thereby initiating a physiological response.

Methodological & Application

Application Notes and Protocols for 2-(6-methyl-1H-indol-3-yl)acetic Acid

Introduction: Unveiling the Potential of a Methylated Auxin Analog

2-(6-methyl-1H-indol-3-yl)acetic acid, a methylated derivative of the principal plant auxin Indole-3-acetic acid (IAA), represents a molecule of significant interest for researchers in plant biology, agriculture, and drug discovery. As the most abundant and physiologically active auxin, IAA is a master regulator of nearly every aspect of plant growth and development, from cell division and elongation to organogenesis and stress responses[1][2]. The core indole structure is also a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents[3].

The addition of a methyl group to the 6-position of the indole ring is anticipated to modulate the compound's physicochemical properties—such as lipophilicity and metabolic stability—compared to its parent molecule, IAA. These modifications can, in turn, alter its biological activity, including its affinity for auxin receptors, transport characteristics, and potential efficacy in non-plant systems. While specific research on the 6-methyl variant is not as extensive as for IAA itself, the vast body of knowledge on auxin biology and indole-based therapeutics provides a robust framework for its experimental investigation.

This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to explore the biological activities of this compound. The methodologies described are grounded in established principles of auxin research and are designed to be self-validating, enabling rigorous scientific inquiry.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's properties is foundational to experimental design, ensuring accurate concentration calculations, appropriate solvent selection, and stability during storage and use.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Synonyms | 6-Methylindole-3-acetic acid, 6-Me-IAA | [4][5] |

| CAS Number | 52531-20-1 | [4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [6][7] |

| Molecular Weight | 189.21 g/mol | [6][7] |

| Appearance | Likely a solid, from off-white to light tan powder. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, ethanol, and methanol. Aqueous solubility is likely limited and pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid group. | [8][9] |

| Storage | Store in a cool, dark, and dry place to prevent degradation, particularly decarboxylation at elevated temperatures. | [10] |

PART 1: Protocols for Plant Biology and Agricultural Research

The primary hypothesis for this compound is that it possesses auxin-like activity. The following protocols are designed to test this hypothesis by examining its effect on auxin signaling and plant development.

The Canonical Auxin Signaling Pathway

Understanding the core auxin signaling mechanism is critical for interpreting experimental results. In plants like Arabidopsis thaliana, auxin acts as a "molecular glue." It promotes the interaction between the TIR1/AFB family of F-box proteins (auxin co-receptors) and Aux/IAA transcriptional repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes to activate or repress their transcription, ultimately leading to a physiological response.[11]

Caption: Canonical auxin signaling pathway in plants.

Protocol: Auxin-Responsive Reporter Gene Assay in Arabidopsis Protoplasts

This protocol provides a rapid and sensitive method to quantify the ability of this compound to induce auxin-responsive gene expression. It utilizes a transient expression system in isolated plant cells (protoplasts) co-transfected with an auxin-responsive reporter construct.[12][13] The most common reporter is DR5, a synthetic promoter containing multiple TGTCTC AuxREs that drives the expression of a reporter gene like Green Fluorescent Protein (GFP) or β-glucuronidase (GUS).[14][15]

Objective: To determine if this compound activates the auxin signaling pathway and to quantify its dose-dependent activity.

Materials:

-

Arabidopsis thaliana seedlings (e.g., Col-0 ecotype), 7-10 days old.

-

Reporter Plasmid: pDR5v2::GFP (or similar auxin reporter).[16]

-

Internal Control Plasmid: p35S::RFP (for normalization of transfection efficiency).

-

Enzyme solution: 1% Cellulase R10, 0.25% Macerozyme R10, 0.4 M Mannitol, 20 mM MES, 20 mM KCl, 10 mM CaCl₂, 0.1% BSA, pH 5.7.

-

Protoplast isolation and transfection solutions (W5, MMg, PEG-calcium).

-

This compound.

-

Indole-3-acetic acid (IAA) as a positive control.

-

DMSO (for stock solutions).

-

Fluorescence microscope or flow cytometer.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of IAA in DMSO.

-

Store stocks at -20°C. Causality: DMSO is used as it readily dissolves hydrophobic indole derivatives. High concentration stocks minimize the final solvent concentration in the assay, reducing potential toxicity.

-

-

Protoplast Isolation:

-

Finely chop the leaves of Arabidopsis seedlings with a fresh razor blade in a petri dish containing the enzyme solution.

-

Incubate in the dark for 3-4 hours with gentle shaking (40-50 rpm).

-

Filter the protoplast suspension through a 70 µm nylon mesh to remove undigested tissue.

-

Pellet the protoplasts by centrifugation (100 x g, 2 min) and gently resuspend in W5 solution. Wash twice.

-

Resuspend the final protoplast pellet in MMg solution to a density of 2 x 10⁵ cells/mL.

-

-

Protoplast Transfection:

-

In a microfuge tube, mix 100 µL of the protoplast suspension with 10 µg of the DR5 reporter plasmid and 2 µg of the 35S::RFP control plasmid.

-

Add 110 µL of the PEG-calcium solution, mix gently, and incubate at room temperature for 15 minutes.

-

Dilute the mixture with 500 µL of W5 solution, centrifuge (100 x g, 2 min), and remove the supernatant.

-

Resuspend the transfected protoplasts in 1 mL of W5 solution containing 0.5 M mannitol.

-

-

Treatment and Incubation:

-

Aliquot the transfected protoplasts into a 24-well plate.

-

Add this compound to final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control series with IAA.

-

Incubate in the dark at room temperature for 12-16 hours.

-

-

Data Acquisition and Analysis:

-

Microscopy: Visualize the protoplasts under a fluorescence microscope. Count the number of GFP-positive cells relative to the number of RFP-positive cells to determine the percentage of responding cells.

-

Flow Cytometry: For a more quantitative analysis, use a flow cytometer to measure the intensity of GFP fluorescence in the RFP-positive cell population.[12]

-

Calculate the fold-change in GFP signal relative to the vehicle-treated control for each concentration.

-

Plot the dose-response curve and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

-

PART 2: Protocols for Drug Development and Cell Biology

Indole derivatives have shown promise as therapeutic agents, particularly in oncology.[17] The following protocols are designed to assess the potential of this compound as a cytotoxic or anti-proliferative agent.

Protocol: In Vitro Cytotoxicity Assay using MTT

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, A549).

Materials:

-

Selected human cancer cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well cell culture plates.

-

Multichannel pipette and microplate reader.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before treatment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock (e.g., starting from 200 µM down to ~1.5 µM).

-

Include a "vehicle control" (medium with the same percentage of DMSO used for the highest concentration) and a "no-cell" blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control medium.

-

Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the "no-cell" blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Caption: Workflow for determining in vitro cytotoxicity via MTT assay.

PART 3: Advanced Protocols and Mechanistic Studies

Once initial activity is confirmed, the following approaches can elucidate the specific molecular interactions and mechanisms of action.

Protocol: In Vitro Auxin-Receptor Binding Assay

This competitive binding assay helps determine if this compound directly interacts with the auxin co-receptor complex. It measures the ability of the unlabeled test compound to displace a labeled auxin (e.g., ³H-IAA) from the TIR1/AFB-Aux/IAA protein complex.

Objective: To assess the binding affinity of this compound for the auxin co-receptor TIR1.

Materials:

-

Recombinant purified proteins: His-tagged TIR1 and an Aux/IAA protein fragment (e.g., domain II of IAA7).

-

Radiolabeled auxin: [³H]-IAA.

-

Unlabeled this compound and unlabeled IAA.

-

Ni-NTA (Nickel-Nitriloacetic acid) agarose beads.

-

Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% Tween-20).

-

Scintillation fluid and scintillation counter.

Step-by-Step Methodology:

-

Complex Formation:

-

In microfuge tubes, incubate His-TIR1 protein with Ni-NTA beads for 1 hour at 4°C to immobilize the receptor.

-

Wash the beads with binding buffer to remove unbound protein.

-

Add the Aux/IAA protein fragment and incubate for another hour to form the co-receptor complex on the beads.

-

-

Competitive Binding:

-

Prepare a series of tubes containing the protein-bound beads.

-

Add a fixed, low concentration of [³H]-IAA (e.g., 5 nM) to all tubes.

-

Add increasing concentrations of unlabeled competitor: either this compound or unlabeled IAA (for a positive control curve). Include a "no competitor" control to measure maximum binding.

-

Incubate the reaction mixtures for 1-2 hours at 4°C with gentle rotation. Causality: The unlabeled compound competes with the radiolabeled one for the same binding pocket on the receptor complex. Higher affinity of the unlabeled compound results in greater displacement of the radiolabel.

-

-

Washing and Measurement:

-

Pellet the beads by centrifugation and carefully remove the supernatant.

-

Wash the beads 3-4 times with ice-cold binding buffer to remove unbound [³H]-IAA.

-

After the final wash, resuspend the beads in scintillation fluid.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity (in counts per minute, CPM) of each sample using a scintillation counter.

-

Plot the CPM against the log concentration of the unlabeled competitor.

-

Fit the data to a competitive binding curve to calculate the IC₅₀ (concentration of competitor that displaces 50% of the radiolabeled ligand). This value can be used to determine the binding affinity (Ki).

-

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 52531-20-1 [amp.chemicalbook.com]

- 5. 52531-20-1|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(5-methyl-1H-indol-3-yl)acetic acid | C11H11NO2 | CID 228474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-1H-indole-3-acetic acid | C11H11NO2 | CID 589107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. To bind or not to bind: how AUXIN RESPONSE FACTORs select their target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparative Analysis of Transfected and Integrated Auxin Reporter Systems Reveals Sensitivity Advantages in Protoplast Transient Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Reporters for sensitive and quantitative measurement of auxin response | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

The Emerging Therapeutic Potential of 2-(6-methyl-1H-indol-3-yl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1][2] Its structural versatility allows for the development of compounds that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] Among the vast family of indole derivatives, 2-(6-methyl-1H-indol-3-yl)acetic acid stands out as a compound of significant interest. While research on this specific molecule is still maturing, the broader class of indole-3-acetic acid (IAA) derivatives has demonstrated considerable promise in oncology and inflammatory diseases.[1][3] The introduction of a methyl group at the 6-position of the indole ring is a strategic modification anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy and selectivity.

This technical guide provides a comprehensive overview of the prospective applications of this compound in medicinal chemistry, with a focus on its anticancer and anti-inflammatory potential. Drawing upon established methodologies for closely related indole derivatives, this document offers detailed, field-proven protocols for researchers, scientists, and drug development professionals to explore the therapeutic utility of this promising molecule.

Part 1: Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a recurring motif in numerous natural and synthetic anticancer agents.[1] Derivatives of indole-3-acetic acid have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[1][4]

Putative Mechanism of Action in Oncology

While the precise mechanism of this compound is yet to be fully elucidated, it is hypothesized to share mechanistic pathways with other cytotoxic indole derivatives. One of the key anti-cancer mechanisms of some indole compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells. Furthermore, many indole-based molecules have been developed as potent inhibitors of the Bcl-2 protein family, which plays a crucial role in regulating apoptosis.[1] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger programmed cell death in malignant cells.[1]

Caption: Proposed anticancer mechanisms of action for this compound.

Quantitative Data: In Vitro Anticancer Activity of Representative Indole Derivatives

Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activity of closely related indole-based compounds against various human cancer cell lines. This data serves as a valuable reference point for designing and interpreting experiments with the target compound.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| U2 | MCF-7 (Breast) | MTT | 0.83 ± 0.11 | [1] |

| U3 | MCF-7 (Breast) | MTT | 1.17 ± 0.10 | [1] |

| U2 | A549 (Lung) | MTT | 0.73 ± 0.07 | [1] |

| U3 | A549 (Lung) | MTT | 2.98 ± 0.19 | [1] |

| U2 | MDA-MB-231 (Breast) | MTT | 5.22 ± 0.55 | [1] |

| U3 | MDA-MB-231 (Breast) | MTT | 4.07 ± 0.35 | [1] |

| Compound 33 | MCF-7 (Breast) | MTT | 0.095 | [5] |

Experimental Protocols: Anticancer Evaluation